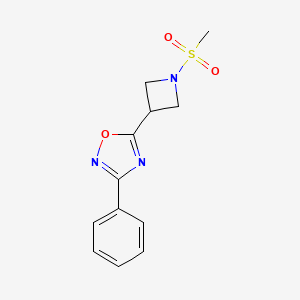

5-(1-(甲磺酰氨基)氮杂环丁烷-3-基)-3-苯基-1,2,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-(1-(Methylsulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including an azetidine ring, a phenyl group, and an oxadiazole ring . It is related to a class of compounds known as sulfonyl azetidines .

Synthesis Analysis

The synthesis of related compounds involves several steps, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods involve the use of trifluoroacetic acid in dichloromethane at room temperature . Further reactions with N-ethyl-N,N-diisopropylamine and HATU in tetrahydrofuran have also been reported .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The azetidine ring provides a three-dimensional structure, while the phenyl and oxadiazole rings contribute to the compound’s aromaticity .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its multifunctional nature. For instance, reactions with trifluoroacetic acid in dichloromethane have been reported . Other reactions involve the use of N-ethyl-N,N-diisopropylamine and HATU in tetrahydrofuran .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For a related compound, 1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, the molecular weight is reported to be 324.4.科学研究应用

抗菌活性

含有 1,3,4-恶二唑部分的砜衍生物对多种病原体显示出了显著的抗菌活性。例如,这些化合物对由稻瘟病黄单胞菌 pv 引起的稻细菌性叶枯病有效。稻瘟病菌,优于双咪唑和硫代二唑铜等商用试剂。这些砜衍生物不仅抑制细菌生长,而且通过增加水稻中超氧化物歧化酶 (SOD) 和过氧化物酶 (POD) 酶的活性来增强植物对病原体的抗性,从而提高叶绿素含量并降低丙二醛 (MDA) 水平,最大程度地减少病原体造成的损害 (Li Shi 等人,2015 年)。

抗真菌活性

还记录了具有 1,3,4-恶二唑部分的新型砜衍生物的抗真菌潜力。这些化合物对各种植物病原真菌表现出良好的抗真菌活性,其中一些显示出优于海美唑等商用杀菌剂的功效。该类化合物对灰葡萄孢菌特别有效,证明了它们作为先导化合物在开发新型农用化学品中的潜力 (Weiming Xu 等人,2011 年)。

药理学评价

进一步的药理学评估已确定氮杂环丁基恶二唑类为有效的 mGluR5 正变构调节剂 (PAM),这对调节神经活动至关重要。由于紧密的药效团和从 PAM 到负变构调节剂 (NAM) 活性的细微变化,这些化合物展示了一个具有挑战性的优化过程,其中微小的结构修改突出了精确分子设计在开发治疗剂中的重要性 (M. Packiarajan 等人,2012 年)。

安全和危害

属性

IUPAC Name |

5-(1-methylsulfonylazetidin-3-yl)-3-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-19(16,17)15-7-10(8-15)12-13-11(14-18-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAFXNTZWOCYPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2705206.png)

![7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2705217.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2705224.png)

![2-iodo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2705225.png)